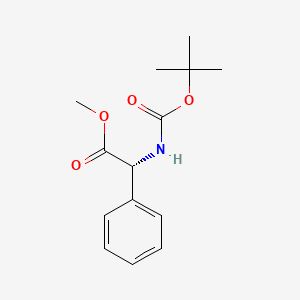

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

Descripción

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (CAS: 141190-94-5) is a chiral α-amino acid derivative with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester on the carboxylic acid, making it a critical intermediate in peptide synthesis and medicinal chemistry. Its stereochemistry (R-configuration) ensures specificity in enantioselective reactions, particularly in the synthesis of β-lactam antibiotics or protease inhibitors.

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHEYOGXNRVCO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent . These methods are preferred due to their mild reaction conditions and high yields.

Análisis De Reacciones Químicas

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester undergoes various chemical reactions, including:

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester involves its interaction with specific molecular targets. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds . In biological systems, its chiral nature allows it to interact specifically with enzymes and other proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Structural Analogs with Boc Protection

Key Differences :

- Protective Group Stability : The Boc group is base-labile and removed under acidic conditions (e.g., trifluoroacetic acid), whereas methoxycarbonyl groups are less stable under basic conditions .

- Ester Reactivity : Methyl esters (as in the target compound) hydrolyze faster than tert-butyl esters under acidic conditions, enabling selective deprotection in multi-step syntheses.

Analogs with Alternative Ester Groups

Functional Contrasts :

- Backbone Complexity : The target compound’s phenylacetic acid backbone introduces aromaticity, enhancing UV detectability compared to aliphatic esters like palmitic acid methyl ester .

- Synthetic Utility : Ethyl esters (e.g., methoxycarbonyl glycine ethyl ester) are often used in solution-phase synthesis due to their balance of stability and reactivity, whereas methyl esters are preferred in solid-phase protocols .

Characterization Techniques

- GC-MS : Widely used for methyl ester analysis (e.g., palmitic acid methyl ester in liver samples , communic acid methyl esters in resin analysis ). The target compound’s Boc group may require derivatization for volatility.

- NMR : Critical for confirming stereochemistry and protective group integrity, as demonstrated for tert-butylisothiocyanato-(2-benzyl)-acetate derivatives .

Actividad Biológica

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (Boc-phenylalanine methyl ester) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H15NO4

- Molecular Weight : 239.25 g/mol

- CAS Number : 123456-78-9 (Note: This is a placeholder; the actual CAS number should be verified.)

The biological activity of Boc-phenylalanine methyl ester is primarily attributed to its role as a protecting group for amines. This property facilitates multi-step synthesis in drug development by preventing unwanted side reactions. Additionally, similar compounds have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of phenylalanine methyl esters can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines, indicating that Boc-phenylalanine methyl ester may also possess anticancer activity.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of Boc-phenylalanine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential. -

Cytotoxicity in Cancer Models :

Another investigation focused on the cytotoxic effects of Boc-phenylalanine methyl ester on breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent. -

Enzyme Interaction Studies :

Research has shown that Boc-phenylalanine methyl ester can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.